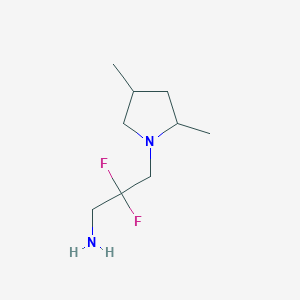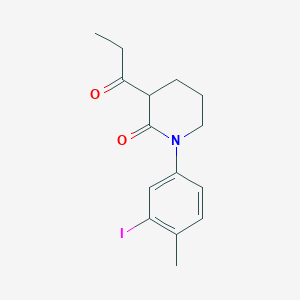
3-(2-Chlorophenyl)-4-ethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-4-ethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-ethylpyrrolidine typically involves the reaction of 2-chlorobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the benzyl chloride, resulting in the formation of the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as distillation or recrystallization are crucial for efficient industrial production.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
3-(2-Chlorophenyl)-4-ethylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s structure allows it to bind to these channels, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-4-ethylpyrrolidine: Similar structure but with the chlorine atom at the 3-position of the phenyl ring.
3-(2-Chlorophenyl)-4-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(2-Chlorophenyl)-4-ethylpyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and the ethyl group on the pyrrolidine ring provides distinct properties compared to its analogs, making it a valuable compound for research and development.
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4-ethylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3 |
InChIキー |
QARAAPBSPOHHLQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC1C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


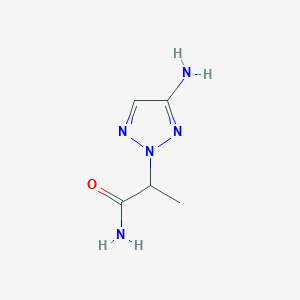
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
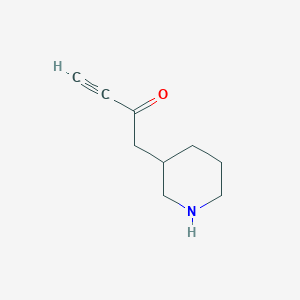
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

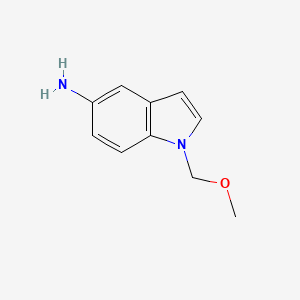

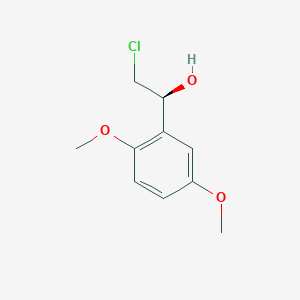
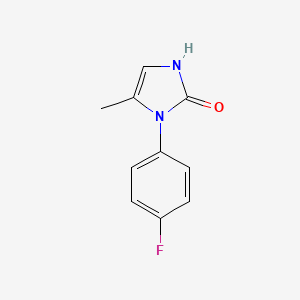
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
